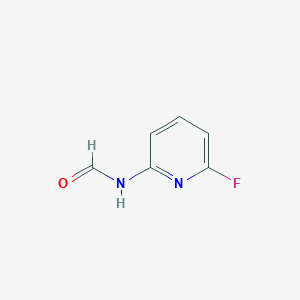
N-(6-Fluoropyridin-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Fluoropyridin-2-yl)formamide, also known as 6-FP, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(6-Fluoropyridin-2-yl)formamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
N-(6-Fluoropyridin-2-yl)formamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-Fluoropyridin-2-yl)formamide in lab experiments is its high purity. This ensures that the results of the experiment are not affected by impurities. Another advantage is its stability, which allows for long-term storage. However, one limitation is its cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-Fluoropyridin-2-yl)formamide. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of other diseases such as Parkinson's disease. In addition, the study of its mechanism of action and its interactions with other molecules in the body is an area of interest for future research.
In conclusion, N-(6-Fluoropyridin-2-yl)formamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a molecule of interest for future research. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(6-Fluoropyridin-2-yl)formamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
198896-10-5 |
|---|---|
Produktname |
N-(6-Fluoropyridin-2-yl)formamide |
Molekularformel |
C6H5FN2O |
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
N-(6-fluoropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |
InChI-Schlüssel |
DHMCIACDXPMMDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)NC=O |
Kanonische SMILES |
C1=CC(=NC(=C1)F)NC=O |
Synonyme |
Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

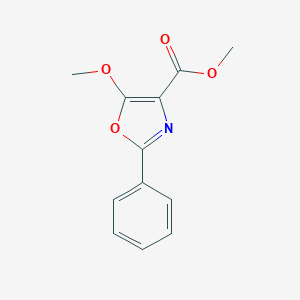
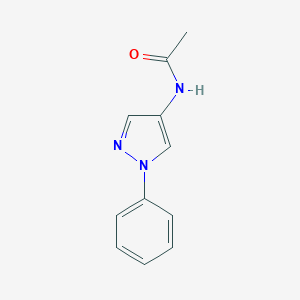
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)

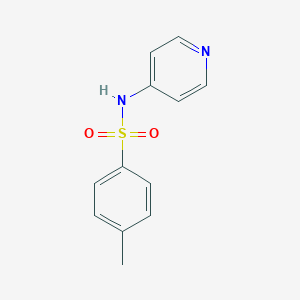
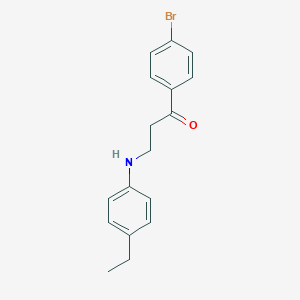
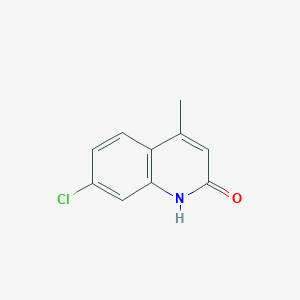
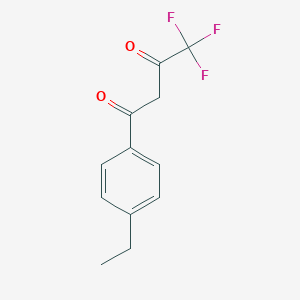
![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
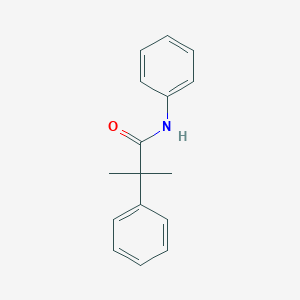
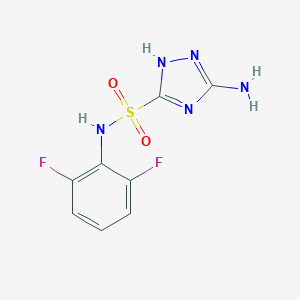
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)